Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide
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Overview
Description
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a cyclic molecule with the molecular formula C6H12N2O2S and a molecular weight of 176.23. This compound has garnered attention due to its versatile applications in various fields of research and industry.
Mechanism of Action
Target of Action
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a molecule that has found a wide range of applications in various fields of research and industry
Mode of Action
. This suggests that this compound might interact with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
. This suggests that this compound might affect multiple biochemical pathways and have downstream effects on various cellular processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide are not fully understood. It is known that many functional groups attached to the ring are responsible for the activity of similar compounds . For instance, the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, a compound with a similar structure, include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Cellular Effects
The cellular effects of this compound are not well-documented. Based on its structural similarity to 1,2,4-benzothiadiazine-1,1-dioxide, it may have a wide range of effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It has been reported that a new derivative of a similar compound showed binding affinities at the AMPA receptor .
Preparation Methods
The synthesis of Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide has found a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, it is used in various industrial applications due to its unique chemical properties.
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide can be compared with other similar compounds such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines . These compounds share some structural similarities but differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific molecular structure and the resulting diverse applications.
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)5-3-7-6-2-1-4-8(6)11/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNMLQZYEMOKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NCCS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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